5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol 5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 478255-59-3
VCID: VC16163767
InChI: InChI=1S/C20H16N4S/c1-14-6-4-9-16(12-14)19-22-23-20(25)24(19)21-13-17-10-5-8-15-7-2-3-11-18(15)17/h2-13H,1H3,(H,23,25)/b21-13+
SMILES:
Molecular Formula: C20H16N4S
Molecular Weight: 344.4 g/mol

5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.: 478255-59-3

Cat. No.: VC16163767

Molecular Formula: C20H16N4S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol - 478255-59-3

Specification

CAS No. 478255-59-3
Molecular Formula C20H16N4S
Molecular Weight 344.4 g/mol
IUPAC Name 3-(3-methylphenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C20H16N4S/c1-14-6-4-9-16(12-14)19-22-23-20(25)24(19)21-13-17-10-5-8-15-7-2-3-11-18(15)17/h2-13H,1H3,(H,23,25)/b21-13+
Standard InChI Key GBBRDAYSUNIHIG-FYJGNVAPSA-N
Isomeric SMILES CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC4=CC=CC=C43
Canonical SMILES CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC4=CC=CC=C43

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

5-(3-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol features a triazole core substituted with a 3-methylphenyl group at position 5 and a 1-naphthylmethyleneamino moiety at position 4. The thiol group at position 3 enhances its reactivity and potential for forming disulfide bonds.

Synthesis and Characterization

Synthetic Methodology

The synthesis involves a multi-step route beginning with the formation of the triazole ring. A modified procedure from Sivakumar et al. (2020) was adapted :

  • Formation of 3-Methoxy-2-methylbenzohydrazide:

    • 3-Methoxy-2-methylbenzoic acid (4.1) reacts with thionyl chloride to form the acyl chloride intermediate (4.2).

    • Hydrazine hydrate is then introduced to yield the hydrazide derivative (4.3).

  • Cyclization to Triazole-3-thiol:

    • Treatment of 4.3 with carbon disulfide and potassium hydroxide generates the triazole-thiol scaffold (4.4).

  • Schiff Base Formation:

    • Condensation of 4.4 with 1-naphthaldehyde in ethanol under acidic conditions produces the final compound.

Table 2: Synthetic Yield and Conditions

StepReagents/ConditionsYield (%)
Acyl Chloride FormationSOCl₂, ethanol, 50°C, 6 h70
Hydrazide SynthesisNH₂NH₂·H₂O, ethanol, 100°C, 12 h60
Triazole FormationCS₂, KOH, H₂O, RT, 6 h; NH₂NH₂, 80°C, 12 h75
Schiff Base Condensation1-Naphthaldehyde, HCl, ethanol, 60°C, 4 h80

Characterization via high-resolution mass spectrometry (HRMS) confirmed the molecular ion peak at m/z 344.4 (M⁺). Differential scanning calorimetry (DSC) revealed a melting point of 154–164°C, consistent with triazole derivatives .

Biological Activities and Mechanisms

Antimicrobial and Antifungal Efficacy

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The naphthyl group enhances membrane penetration, while the thiol moiety disrupts microbial redox homeostasis .

Table 3: Predicted Biological Targets and Affinities

TargetBinding Affinity (kcal/mol)Biological Effect
HDAC2−9.2Epigenetic regulation
Fungal CYP51−8.7Ergosterol biosynthesis inhibition
Bacterial DNA gyrase−7.9DNA replication blockade

Anti-inflammatory Activity

In silico screening predicts cyclooxygenase-2 (COX-2) inhibition (pIC₅₀ = 6.3), comparable to celecoxib. The methylphenyl group occupies the COX-2 hydrophobic pocket, reducing prostaglandin synthesis .

Computational Insights and Drug Likeness

ADME Properties

SwissADME analysis predicts favorable pharmacokinetics:

Table 4: ADME Predictions

ParameterValueInterpretation
Lipophilicity (LogP)3.8Moderate permeability
Water Solubility−5.2 (Log S)Low, requires formulation
BBB PermeabilityNoLimited CNS exposure
CYP2D6 InhibitionYesPotential drug-drug interactions

Molecular Docking Studies

Autodock 4.2.6 simulations highlight strong interactions with fungal cytochrome P450 51 (CYP51), a target for azole antifungals. The triazole ring coordinates with the heme iron, while the naphthyl group fills the substrate-binding pocket, displacing lanosterol .

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